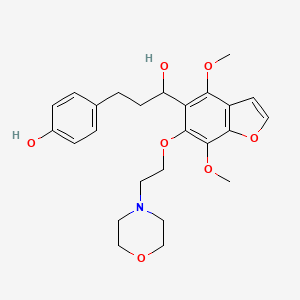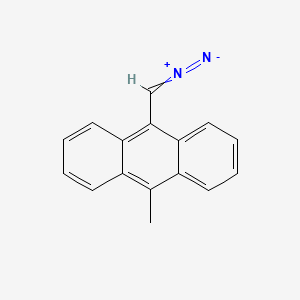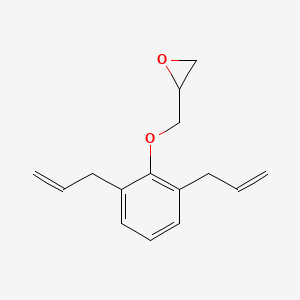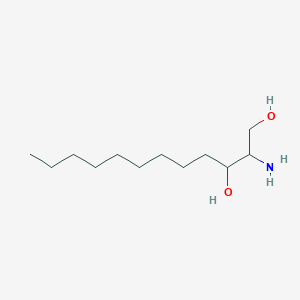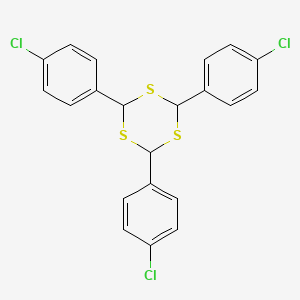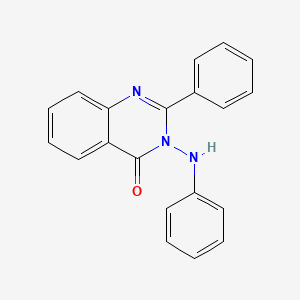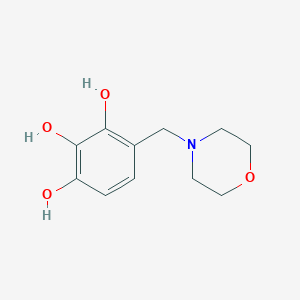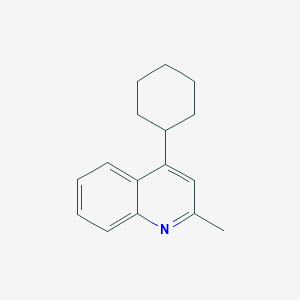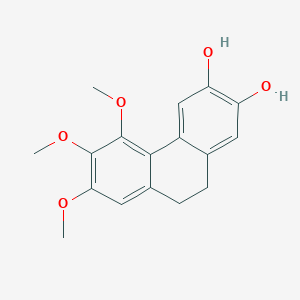
Platinum, chloromethylbis(trimethylphosphine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, chloromethylbis(trimethylphosphine)- is a coordination compound with the formula C₇H₂₁ClP₂Pt. It is a platinum-based compound that features chloromethyl and trimethylphosphine ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum, chloromethylbis(trimethylphosphine)- typically involves the reaction of platinum precursors with chloromethyl and trimethylphosphine ligands. One common method is the reaction of platinum(II) chloride with chloromethyltrimethylphosphine in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, chloromethylbis(trimethylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) species.
Reduction: It can be reduced back to platinum(II) or even platinum(0) under specific conditions.
Substitution: The chloromethyl and trimethylphosphine ligands can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using other phosphine ligands or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Platinum, chloromethylbis(trimethylphosphine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism by which platinum, chloromethylbis(trimethylphosphine)- exerts its effects involves coordination with target molecules. In biological systems, it can bind to DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Platinum, chloromethylbis(trimethylphosphine)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in catalysis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
36512-52-4 |
|---|---|
Molekularformel |
C7H23ClP2Pt+2 |
Molekulargewicht |
399.74 g/mol |
IUPAC-Name |
carbanide;chloroplatinum(1+);trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.CH3.ClH.Pt/c2*1-4(2)3;;;/h2*1-3H3;1H3;1H;/q;;-1;;+2/p+1 |
InChI-Schlüssel |
DSWGDEWSPHBNKM-UHFFFAOYSA-O |
Kanonische SMILES |
[CH3-].C[PH+](C)C.C[PH+](C)C.Cl[Pt+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



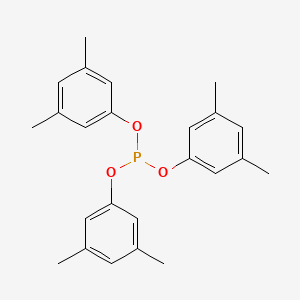
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)

